4-(Isobutylaminocarbonyl)phenylboronic acid
Overview
Description
4-(Isobutylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C11H16BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isobutylaminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Isobutylaminocarbonyl)phenylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is carried out in a solvent mixture of 1,2-dimethoxyethane and water, under microwave irradiation at 120°C for a short duration .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the Suzuki-Miyaura coupling reaction. These methods focus on optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Isobutylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Isobutylaminocarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-(Isobutylaminocarbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and molecular recognition. The compound’s effects are mediated through pathways involving the formation of boronate esters and other boron-containing intermediates .
Comparison with Similar Compounds
Similar Compounds
- 4-Isobutylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
4-(Isobutylaminocarbonyl)phenylboronic acid is unique due to the presence of the isobutylaminocarbonyl group, which imparts distinct reactivity and functional properties compared to other boronic acids. This structural feature enhances its utility in specific applications, such as enzyme inhibition and the synthesis of complex organic molecules .
Properties
IUPAC Name |
[4-(2-methylpropylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBSEAOPNSRHHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378479 | |
Record name | {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-13-7 | |
Record name | {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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